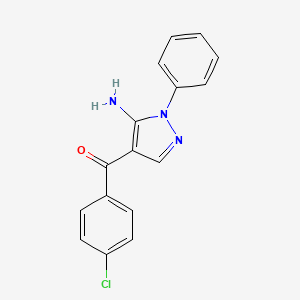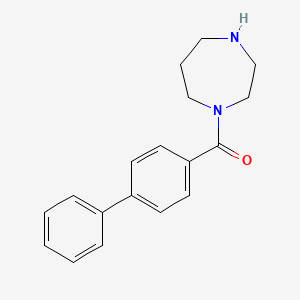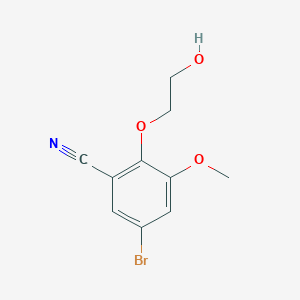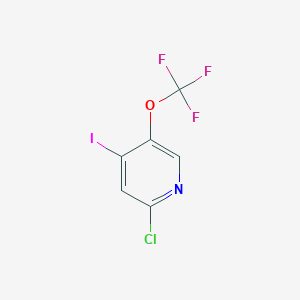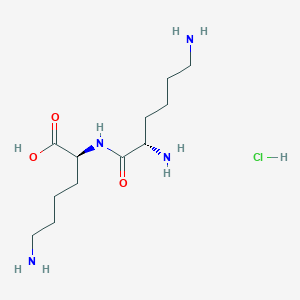
H-Lys-Lys-OH hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Lys-Lys-OH hydrochloride, also known as H-Lys-Lys-OH HCl, is a synthetic compound composed of two lysine molecules and a hydrochloride group. This compound has been widely studied for its potential applications in biochemistry and physiology. It is a useful tool for researchers studying protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
科学研究应用
H-Lys-Lys-OH hydrochloride HCl has a variety of applications in scientific research. It has been used as a tool to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It has also been used to study the structure and function of proteins, as well as to identify novel proteins and protein complexes. Additionally, H-Lys-Lys-OH hydrochloride HCl has been used to study the effects of drugs on biochemical processes, as well as to study the effects of mutations on protein structure and function.
作用机制
The mechanism of action of H-Lys-Lys-OH hydrochloride HCl is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, binding to the active site of the enzyme and blocking the binding of the substrate. Additionally, the compound may also act as an allosteric inhibitor, binding to the enzyme at a site other than the active site and altering the enzyme’s conformation.
Biochemical and Physiological Effects
H-Lys-Lys-OH hydrochloride HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as to inhibit the activity of enzymes involved in the metabolism of carbohydrates. Furthermore, it has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids.
实验室实验的优点和局限性
H-Lys-Lys-OH hydrochloride HCl has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is widely available. Additionally, it has a high purity and is relatively stable. However, there are a few limitations to consider when using this compound in lab experiments. It is relatively expensive and may be toxic in high concentrations. Additionally, it may interact with other compounds, so it should be used with caution.
未来方向
There are a number of potential future directions for research involving H-Lys-Lys-OH hydrochloride HCl. One potential direction is to study the effects of mutations on protein structure and function, as well as to identify novel proteins and protein complexes. Additionally, further research could be conducted to study the effects of drugs on biochemical processes. Additionally, further research could be conducted to develop more efficient methods for synthesizing H-Lys-Lys-OH hydrochloride HCl. Finally, further research could be conducted to develop new applications for this compound, such as in drug development and drug delivery.
合成方法
H-Lys-Lys-OH hydrochloride HCl can be synthesized using a number of different methods. The most common method is to react lysine with hydrochloric acid, followed by a deprotection step. This reaction produces a compound with a high purity, which can then be used in further reactions. Other methods, such as the reaction of lysine with formaldehyde or the reaction of lysine with acetic anhydride, can also be used to synthesize H-Lys-Lys-OH hydrochloride HCl.
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O3.ClH/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);1H/t9-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKVZGKYWMMAT-IYPAPVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-Lys-OH hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

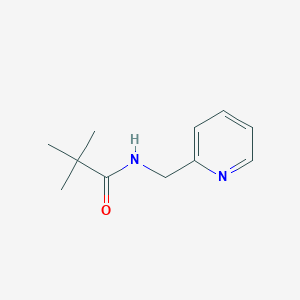

![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)
